3'-Hydroxystanozolol

Übersicht

Beschreibung

- Its chemical formula is C21H32N2O .

- It appears as a white to pale yellow powder.

- Primarily used as an anabolic steroid , it exhibits effects such as promoting protein synthesis, inhibiting protein catabolism, lowering blood cholesterol and triglycerides, and enhancing calcium and phosphate deposition in bones.

- Notably, it can increase physical strength, appetite, and body weight .

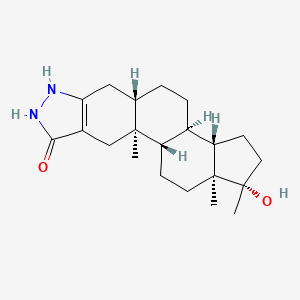

3’-Hydroxystanozolol: (chemical name: 17-methyl-2’H-5α-androst-2-ene-[3,2-c]pyrazol-17β-ol) is an organic compound.

Vorbereitungsmethoden

Synthesewege:

Reaktionsbedingungen:

Industrielle Produktion:

Analyse Chemischer Reaktionen

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Doping Control and Detection

3'-Hydroxystanozolol is extensively studied for its role in doping control, especially in sports. It is one of the primary metabolites detected in urine samples following the administration of stanozolol. Advanced analytical techniques are employed to enhance the detection sensitivity and accuracy of this compound:

- Gas Chromatography-Mass Spectrometry (GC-MS) : This method is frequently used to analyze urine samples for the presence of this compound. The compound can be derivatized to improve its chromatographic behavior, leading to sharper peaks and lower detection limits .

- High-Resolution Mass Spectrometry (HRMS) : This technique is utilized to achieve the minimum required performance limits as set by the World Anti-Doping Agency (WADA), which mandates detection at concentrations as low as 2 ng/ml in urine .

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This approach allows for comparative detection of stanozolol metabolites, including this compound, providing a robust means of confirming compliance with anti-doping regulations .

Biochemical Research

In biochemical studies, this compound serves as an important biomarker for understanding the metabolism of anabolic steroids. Researchers utilize this compound to:

- Investigate Metabolic Pathways : Studies focus on how stanozolol is metabolized into this compound and other metabolites, which can reveal insights into steroid metabolism and its physiological impacts .

- Evaluate Drug Interactions : Research has explored how other substances, such as diclofenac, influence the excretion rates of stanozolol and its metabolites, including this compound. Such studies help in understanding potential drug interactions and their implications for therapeutic use .

Clinical Applications

The detection of this compound has implications beyond sports; it also plays a role in clinical diagnostics:

- Monitoring Therapeutic Use : In clinical settings, monitoring levels of anabolic steroids and their metabolites can help assess compliance with prescribed treatments or detect misuse .

- Research on Side Effects : Understanding the metabolic profiles of anabolic steroids can aid in evaluating their side effects and long-term health impacts on users, contributing to safer therapeutic practices.

Table 1: Analytical Techniques for this compound Detection

| Technique | Description | Detection Limit | Application Area |

|---|---|---|---|

| Gas Chromatography-MS | Derivatization improves chromatographic behavior | 2 ng/ml | Doping control |

| High-Resolution MS | Enhanced sensitivity for low concentrations | 2 ng/ml | Doping control |

| Liquid Chromatography-MS/MS | Comparative analysis with other metabolites | Varies | Biochemical research |

Table 2: Metabolites of Stanozolol

| Metabolite | Chemical Structure | Detection Method |

|---|---|---|

| This compound | C21H32N2O2 | GC-MS, LC-MS/MS |

| 16β-Hydroxystanozolol | C21H32N2O2 | GC/HRMS |

| 4β-Hydroxystanozolol | C21H32N2O2 | LC/MS/MS |

Case Study 1: Enhanced Detection Techniques

A study demonstrated that using deuterated standards like this compound-d3 significantly improved the detection rates of this compound in urine samples. By saturating active sites in gas chromatography systems, this approach reduced signal interference and enhanced reliability in doping tests .

Case Study 2: Metabolic Influence

Research investigating how co-administration of diclofenac affects the excretion rates of stanozolol and its metabolites found that it could alter metabolic pathways, leading to variations in detectable levels of this compound. This highlights the importance of understanding drug interactions within therapeutic contexts .

Wirkmechanismus

Targets and Pathways:

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Biologische Aktivität

3'-Hydroxystanozolol, a significant metabolite of the anabolic steroid stanozolol, has garnered attention in both pharmacological research and doping control due to its biological activity and implications in performance enhancement. This article explores its biological activity, detection methods, and implications in athletic performance.

Overview of this compound

This compound is formed through the metabolism of stanozolol, which is widely used in both veterinary and human medicine for its anabolic properties. The compound is primarily excreted as glucuronide conjugates, making it a critical marker for doping tests in athletes.

This compound exhibits biological activity primarily through its interaction with androgen receptors. As an anabolic androgenic steroid (AAS), it promotes muscle growth and enhances physical performance by:

- Stimulating Protein Synthesis : It increases nitrogen retention and protein synthesis in muscle tissues.

- Modulating Hormonal Activity : It influences the levels of various hormones, including testosterone and cortisol, thereby affecting muscle mass and recovery.

Pharmacokinetics

The pharmacokinetics of this compound indicate that it has a prolonged half-life compared to its parent compound, stanozolol. Studies have shown that following administration, this compound can be detected in urine for extended periods, making it a reliable marker for assessing stanozolol use.

Detection Methods

The detection of this compound is crucial for doping control. Various methodologies have been developed to identify this metabolite in biological samples:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method allows for sensitive detection of this compound glucuronide at concentrations as low as 25 pg/mL in urine samples . The method involves solid-phase extraction and avoids the need for enzymatic hydrolysis.

- High-Performance Liquid Chromatography (HPLC) : HPLC techniques have been employed to analyze urine samples for the presence of this compound and other metabolites. The detection window can extend up to 240 hours post-administration, significantly longer than stanozolol itself .

Excretion Studies

- Single Dose Administration : A study involving a healthy male volunteer who ingested a single dose of stanozolol (2 mg) showed that this compound glucuronide was detectable in urine for up to 10 days post-administration. This highlights the compound's potential for long-term detection in doping tests .

- Athlete Doping Cases : In real-world scenarios, athletes have been found to test positive for this compound at picogram levels, raising questions about inadvertent exposure through dietary sources such as meat consumption. This necessitates further research into establishing threshold levels for passive exposure .

Research Findings

Table 1 summarizes key findings from recent studies on the detection and biological activity of this compound:

Eigenschaften

IUPAC Name |

(1S,2S,10S,13R,14S,17S,18S)-17-hydroxy-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icos-4(8)-en-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O2/c1-19-11-14-17(22-23-18(14)24)10-12(19)4-5-13-15(19)6-8-20(2)16(13)7-9-21(20,3)25/h12-13,15-16,25H,4-11H2,1-3H3,(H2,22,23,24)/t12-,13+,15-,16-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWPAIUOYLTYQKK-YEZTZDHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NNC5=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC5=C(C4)NNC5=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50558682 | |

| Record name | 3-Hydroxy-stanozolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3'-Hydroxystanozolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

125709-39-9, 2295-92-3 | |

| Record name | 3′-Hydroxystanozolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125709-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Hydroxystanozolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125709399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-stanozolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-HYDROXYSTANOZOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01AEG6W4Y9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3'-Hydroxystanozolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 3'-hydroxystanozolol and how does it relate to stanozolol?

A1: this compound is a major urinary metabolite of stanozolol [, , , ]. Stanozolol itself is a synthetic anabolic-androgenic steroid (AAS) known for its performance-enhancing properties []. It is often abused by athletes and bodybuilders [, ].

Q2: Why is the detection of this compound important in doping control?

A2: As a primary metabolite of stanozolol, detecting this compound in urine serves as a key indicator of stanozolol abuse in athletes [, , ]. Its detection confirms the use of the parent drug even when stanozolol itself is no longer detectable.

Q3: What analytical techniques are used to detect and quantify this compound in urine?

A3: Several analytical methods are employed for this purpose, with the most common being gas chromatography-mass spectrometry (GC-MS) [, , , , , , ]. This technique often involves derivatization steps to improve the compound's volatility and detectability [, ]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also gaining popularity for its high sensitivity and selectivity [, , ].

Q4: Are there any challenges associated with the detection of this compound in urine?

A4: Yes, one of the main challenges is the low concentration of this compound present in urine, particularly after the elimination phase of the parent drug [, ]. This necessitates highly sensitive and specific analytical methods. Additionally, the presence of other metabolites and matrix components in urine can interfere with analysis [, ].

Q5: How does the structure of this compound differ from stanozolol?

A5: this compound is formed by the addition of a hydroxyl group (-OH) to the 3' position of the pyrazole ring in stanozolol [, ]. This structural modification significantly influences the compound's metabolic fate and detection profile.

Q6: Are there other important metabolites of stanozolol relevant for doping control?

A6: Yes, in addition to this compound, other significant metabolites include 16β-hydroxystanozolol and 4β-hydroxystanozolol [, ]. These metabolites are also excreted in urine primarily as glucuronide conjugates.

Q7: What is the significance of glucuronide conjugates of stanozolol metabolites?

A7: Glucuronidation is a metabolic process that makes compounds more water-soluble, facilitating their elimination from the body []. Stanozolol metabolites are often excreted in urine conjugated with glucuronic acid. Analyzing these conjugates can provide valuable information about drug use history.

Q8: Can the administration of other drugs affect the detection of stanozolol metabolites?

A8: Yes, research has shown that diclofenac, a non-steroidal anti-inflammatory drug (NSAID), can significantly reduce the urinary excretion of this compound in rats [, ]. This highlights the potential for drug interactions to influence the outcome of doping tests.

Q9: How does exercise impact the metabolism of stanozolol in the liver?

A9: A study on rats showed that stanozolol administration combined with exercise led to decreased telomerase activity in the liver []. This suggests that exercise might influence stanozolol metabolism and potentially exacerbate some of its adverse effects.

Q10: Are there alternative biological matrices for detecting stanozolol abuse besides urine?

A10: Yes, hair analysis has emerged as a valuable tool for detecting long-term steroid use, including stanozolol [, ]. Unlike urine, hair can provide a retrospective timeline of drug exposure.

Q11: What research has been done on improving the sensitivity of this compound detection?

A11: Scientists have explored the use of deuterated this compound (3’-hydroxystanozolol-d3) as an internal standard in GC-MS analysis []. This approach aims to improve the accuracy and reliability of measurements, particularly at low concentrations.

Q12: What are the ethical considerations surrounding the detection of performance-enhancing drugs like stanozolol?

A12: The use of performance-enhancing drugs in sports raises significant ethical concerns, primarily related to fair play, athlete health, and the integrity of competition [, ]. The development and implementation of robust detection methods are crucial for upholding these principles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.